molecular formula C11H18ClN5 B12226436 N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12226436
M. Wt: 255.75 g/mol
InChI Key: SZQBMYXNVMWWHW-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride typically involves the reaction of 1-ethylpyrazole with formaldehyde and 1,5-dimethylpyrazole under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, amine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-ethylpyrazol-4-yl)methyl]pyridine-3-carboxamide
  • N-[(1-ethylpyrazol-4-yl)methyl]pyrazine-2-carboxamide
  • N-[(1-ethylpyrazol-4-yl)methyl]-5-methyl-1,3,4-oxadiazol-2-amine

Uniqueness

N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-4-16-8-10(7-13-16)6-12-11-5-9(2)15(3)14-11;/h5,7-8H,4,6H2,1-3H3,(H,12,14);1H

InChI Key

SZQBMYXNVMWWHW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=NN(C(=C2)C)C.Cl

Origin of Product

United States

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